Cas no 1369494-66-5 (1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-)

1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-
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- インチ: 1S/C5H11N3/c1-4(6)5-7-2-3-8-5/h4H,2-3,6H2,1H3,(H,7,8)
- InChIKey: FJXILFHTWZGIGF-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)N)NCCN=1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 259.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 10.34±0.40(Predicted)
1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366426-2.5g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 2.5g |
$1623.0 | 2023-03-02 | ||
Enamine | EN300-366426-10.0g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 10.0g |
$3561.0 | 2023-03-02 | ||
Enamine | EN300-366426-0.05g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 0.05g |
$695.0 | 2023-03-02 | ||
Enamine | EN300-366426-0.25g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 0.25g |
$762.0 | 2023-03-02 | ||
Enamine | EN300-366426-0.1g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 0.1g |
$729.0 | 2023-03-02 | ||
Enamine | EN300-366426-0.5g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 0.5g |
$795.0 | 2023-03-02 | ||
Enamine | EN300-366426-5.0g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 5.0g |
$2401.0 | 2023-03-02 | ||
Enamine | EN300-366426-1.0g |
1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
1369494-66-5 | 1.0g |
$828.0 | 2023-03-02 |
1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- 関連文献
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-に関する追加情報
Introduction to 1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl- (CAS No. 1369494-66-5) and Its Emerging Applications in Chemical Biology
1H-Imidazole-2-methanamine, 4,5-dihydro-α-methyl-, identified by its CAS number 1369494-66-5, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the imidazole derivatives, a class of molecules known for their broad spectrum of biological interactions and pharmaceutical applications. The presence of the α-methyl group and the 4,5-dihydro moiety in its structure imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for drug discovery and biochemical research.
The imidazole core is a nitrogen-containing heterocycle that is widely prevalent in nature, particularly in nucleobases like adenine and guanine, as well as in various bioactive molecules such as histamine and vitamin B3 (niacin). The structural flexibility offered by the 1H-imidazole framework allows for diverse functionalization, enabling the synthesis of a wide array of derivatives with tailored biological properties. In particular, the 2-methanamine substituent introduces an amine group at the 2-position of the imidazole ring, which can participate in hydrogen bonding interactions and serve as a site for further chemical modifications.
The 4,5-dihydro substitution indicates a saturated imidazole ring, which may enhance metabolic stability compared to unsaturated analogs. This feature is particularly attractive in pharmaceutical applications where bioavailability and resistance to enzymatic degradation are critical factors. The α-methyl group at the 4-position further modifies the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of 1H-imidazole-2-methanamine, 4,5-dihydro-α-methyl- with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational studies have indicated that it could interact with histidine kinases and other signaling proteins, potentially making it a candidate for developing novel therapeutic agents against inflammatory diseases.
Moreover, the scaffold of 1H-imidazole-2-methanamine, 4,5-dihydro-α-methyl- has been explored in the development of antimicrobial agents. The unique electronic distribution around the imidazole ring and the presence of polar functional groups may facilitate interactions with bacterial cell wall components or essential metabolic enzymes. Recent research has highlighted its potential efficacy against Gram-positive bacteria, suggesting that derivatives of this compound could serve as novel antibiotics or adjuncts to existing therapies.
The synthesis of 1H-imidazole-2-methanamine, 4,5-dihydro-α-methyl- involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic strategies include condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and commercial purposes.
In conclusion, 1H-imidazole-2-methanamine, 4,5-dihydro-α-methyl- (CAS No. 1369494-66-5) represents a promising compound in chemical biology with diverse potential applications. Its unique structural features make it an attractive scaffold for drug discovery, particularly in areas such as inflammation management and antimicrobial therapy. As research continues to uncover new biological functions and synthetic methodologies for this class of molecules, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
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